4-Hydroxy-2-methylnicotinaldehyde
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Overview
Description
4-Hydroxy-2-methylnicotinaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the 4-position and a methyl group at the 2-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methylnicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with formaldehyde and a suitable oxidizing agent to introduce the aldehyde group at the 4-position. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the oxidation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 4-Hydroxy-2-methylnicotinic acid.
Reduction: 4-Hydroxy-2-methylnicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-2-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and as a probe for investigating biochemical pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Hydroxy-2-methylquinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
2-Hydroxy-4-methylnicotinaldehyde: Isomer with the hydroxyl and methyl groups swapped.
4-Hydroxy-2-methylnicotinic acid: Oxidized form of 4-Hydroxy-2-methylnicotinaldehyde.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H7NO2 |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-methyl-4-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-6(4-9)7(10)2-3-8-5/h2-4H,1H3,(H,8,10) |
InChI Key |
DRRCTWUIWCRJDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1)C=O |
Origin of Product |
United States |
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